Isopropenyl acetate

Description

Properties

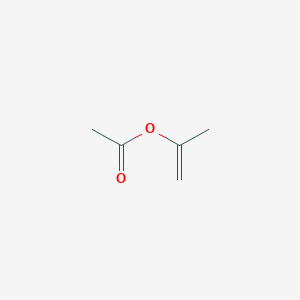

IUPAC Name |

prop-1-en-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4(2)7-5(3)6/h1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETCEOQFVDFGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Record name | ISOPROPENYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24980-56-1 | |

| Record name | 1-Propen-2-ol, 2-acetate, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24980-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3031492 | |

| Record name | Isopropenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3031492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropenyl acetate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Used to make other chemicals., White liquid; [Hawley] Colorless liquid; [MSDSonline], Liquid, Colourless liquid; Winey ethereal aroma | |

| Record name | ISOPROPENYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropenyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isopropenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1813/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

97 °C | |

| Record name | 1-PROPEN-2-OL, ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

60 °F (NFPA, 2010), 15.5 °C, 60 °F (16 °C) (CLOSED CUP) | |

| Record name | ISOPROPENYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropenyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-PROPEN-2-OL, ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol and acetone, very soluble in ethyl ether., Solubility in water 3.25% by weight., Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | 1-PROPEN-2-OL, ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1813/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9090 g/cu cm at 20 °C, 0.917-0.923 | |

| Record name | 1-PROPEN-2-OL, ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1813/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

45.2 [mmHg], 45 mm Hg at 25 °C | |

| Record name | Isopropenyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-PROPEN-2-OL, ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WATER WHITE LIQUID, Liquid | |

CAS No. |

108-22-5 | |

| Record name | ISOPROPENYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propen-2-ol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropenyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropenyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propen-2-ol, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3031492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AR9LAS337 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-PROPEN-2-OL, ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-92.9 °C | |

| Record name | 1-PROPEN-2-OL, ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isopropenyl Acetate: A Comprehensive Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Isopropenyl acetate (B1210297) is a versatile and reactive enol ester that serves as a valuable building block in a multitude of synthetic transformations. Its unique structure, combining the reactivity of a carbon-carbon double bond with the functionality of an acetate group, makes it a key reagent in acetylation reactions, the synthesis of important intermediates, and polymerization processes. This in-depth technical guide provides a thorough overview of the fundamental properties of isopropenyl acetate, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in modern organic synthesis.

Core Properties of Isopropenyl Acetate

A comprehensive understanding of the physical, chemical, and spectroscopic properties of isopropenyl acetate is essential for its effective use in synthesis.

Physical and Chemical Properties

Isopropenyl acetate is a clear, colorless liquid with a characteristic fruity odor.[1] It is less dense than water and its vapors are heavier than air.[2] Key physical and chemical properties are summarized in Table 1 for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₂ | [3] |

| Molecular Weight | 100.12 g/mol | [3] |

| Appearance | Clear, colorless liquid | [1][2] |

| Odor | Fruity, ethereal | [1] |

| Density | 0.9090 g/cm³ at 20 °C | [3] |

| Boiling Point | 97 °C | [3] |

| Melting Point | -92.9 °C | [3] |

| Flash Point | 15 °C (59 °F) | [1] |

| Solubility | Soluble in ethanol, acetone (B3395972), and ethyl ether. Slightly soluble in water. | [2] |

| Refractive Index (n²⁰/D) | 1.4001 | [3] |

| CAS Number | 108-22-5 | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of isopropenyl acetate.

The ¹H NMR spectrum of isopropenyl acetate exhibits characteristic signals for the vinyl and methyl protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.6 | d | 1H | =CH₂ (cis to OAc) |

| ~4.3 | d | 1H | =CH₂ (trans to OAc) |

| ~2.1 | s | 3H | -C(O)CH₃ |

| ~1.9 | s | 3H | =C(CH₃)- |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~169 | C=O (ester) |

| ~150 | =C(CH₃)- |

| ~95 | =CH₂ |

| ~25 | =C(CH₃)- |

| ~20 | -C(O)CH₃ |

The IR spectrum shows characteristic absorption bands for the ester and alkene functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | =C-H stretch |

| ~1750 | Strong | C=O stretch (ester) |

| ~1660 | Medium | C=C stretch |

| ~1220 | Strong | C-O stretch (ester) |

The mass spectrum of isopropenyl acetate shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 100 | Moderate | [M]⁺ |

| 85 | Moderate | [M - CH₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

Safety Information

Isopropenyl acetate is a highly flammable liquid and vapor. It may cause respiratory irritation.[4] It is crucial to handle this compound in a well-ventilated fume hood, away from heat, sparks, and open flames.[4] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Synthesis of Isopropenyl Acetate

Isopropenyl acetate is primarily synthesized through the reaction of acetone with ketene (B1206846).[3] An alternative laboratory-scale synthesis involves the transesterification of vinyl acetate.

Synthesis from Acetone and Ketene

This industrial method involves the acid-catalyzed reaction of acetone with ketene.[5] Ketene is a highly reactive and toxic gas, making this procedure more suitable for specialized industrial settings.

Reaction Mechanism:

Caption: Synthesis of Isopropenyl Acetate from Acetone and Ketene.

Experimental Protocol (Conceptual): Note: This is a conceptual outline due to the hazardous nature of ketene. It is not a detailed laboratory procedure.

-

A stream of ketene gas is bubbled through a solution of acetone containing a catalytic amount of a strong acid (e.g., sulfuric acid or naphthalenedisulfonic acid).[5]

-

The reaction temperature is maintained between 50-85 °C.[5]

-

After the reaction is complete, the catalyst is neutralized.

-

The crude product is then purified by fractional distillation to yield isopropenyl acetate.[5]

Synthesis by Transesterification of Vinyl Acetate

A more accessible laboratory synthesis involves the transesterification of vinyl acetate with acetone, catalyzed by a suitable transition metal complex or acid. While less common, this method avoids the use of ketene.

Reaction Workflow:

Caption: Transesterification Synthesis Workflow.

Experimental Protocol: This is a general procedure; specific catalysts and conditions may vary.

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add vinyl acetate, a molar excess of acetone, and a catalytic amount of a suitable catalyst (e.g., a ruthenium-based catalyst).

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC analysis.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the catalyst (if necessary) and remove the excess acetone under reduced pressure.

-

Purify the residue by fractional distillation to obtain isopropenyl acetate.

Key Synthetic Applications of Isopropenyl Acetate

Isopropenyl acetate is a versatile reagent in organic synthesis, primarily utilized for acetylations and as a precursor to other important compounds.

Acetylation of Alcohols and Phenols

Isopropenyl acetate serves as an efficient and "green" acetylating agent for alcohols and phenols.[6] The reaction is often catalyzed by an acid or a metal complex and produces acetone as the only byproduct, which can be easily removed.[6]

Reaction Mechanism:

Caption: Acetylation of Alcohols/Phenols.

Experimental Protocol for Acetylation of Benzyl (B1604629) Alcohol:

-

In a round-bottom flask, dissolve benzyl alcohol (1.0 eq.) in isopropenyl acetate (1.5 eq.).

-

Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (e.g., 0.05 eq.).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor the progress by TLC.[4]

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford benzyl acetate.[7]

Synthesis of Acetylacetone (B45752)

Isopropenyl acetate is the principal commercial precursor to acetylacetone (2,4-pentanedione), an important bidentate ligand and synthetic intermediate.[3] The conversion is achieved through a thermal rearrangement (pyrolysis) at high temperatures over a metal surface.[3][8]

Reaction Workflow:

Caption: Synthesis of Acetylacetone via Pyrolysis.

Experimental Protocol (Conceptual): Note: This procedure requires specialized high-temperature equipment and is provided for conceptual understanding.

-

Isopropenyl acetate is vaporized and passed through a tube furnace packed with a suitable metal catalyst or inert material.[9][10]

-

The furnace is maintained at a high temperature, typically in the range of 400-600 °C.[10]

-

The product stream exiting the furnace is rapidly cooled and condensed.

-

The collected liquid, a mixture of acetylacetone, unreacted starting material, and byproducts, is then purified by fractional distillation.[8]

Polymerization

The vinyl group in isopropenyl acetate allows it to undergo free-radical polymerization to form poly(isopropenyl acetate).[11] It can also be copolymerized with other vinyl monomers to create polymers with tailored properties.[6]

Polymerization Process:

Caption: Free-Radical Polymerization of Isopropenyl Acetate.

Experimental Protocol for Bulk Polymerization:

-

Place purified isopropenyl acetate in a reaction vessel equipped with a magnetic stirrer and an inlet for an inert gas.

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[12]

-

De-gas the mixture by bubbling an inert gas (e.g., nitrogen or argon) through it.

-

Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).[13]

-

Allow the polymerization to proceed for the desired amount of time. The viscosity of the solution will increase as the polymer forms.

-

Cool the reaction and dissolve the polymer in a suitable solvent (e.g., acetone).

-

Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol (B129727) or water).

-

Collect the polymer by filtration and dry it under vacuum.

Protection of Diols as Acetonides

Isopropenyl acetate can be used to protect 1,2- and 1,3-diols as isopropylidene acetals (acetonides), a common protecting group strategy in multi-step synthesis.[3] This reaction is typically acid-catalyzed.

Reaction Workflow:

Caption: Acetonide Protection of a Diol.

Experimental Protocol for the Protection of 1,2-Propanediol:

-

To a solution of 1,2-propanediol (1.0 eq.) in a suitable solvent (e.g., dichloromethane (B109758) or acetone), add isopropenyl acetate (1.2 eq.).

-

Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (e.g., 0.02 eq.).

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting diol is consumed.

-

Quench the reaction by adding a small amount of a weak base (e.g., triethylamine (B128534) or solid sodium bicarbonate).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by distillation or column chromatography to yield the corresponding acetonide.

Conclusion

Isopropenyl acetate is a fundamentally important and versatile reagent in synthetic chemistry. Its utility as an acetylating agent, a precursor to acetylacetone, a monomer in polymerization, and a protecting group for diols highlights its broad applicability. The experimental protocols provided in this guide offer a starting point for researchers to harness the synthetic potential of this valuable compound. As with all chemical procedures, appropriate safety precautions must be taken, and the protocols may require optimization based on the specific substrate and desired outcome.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isopropenyl acetate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Preparation Method of Benzyl Acetate manufacture [betterchemtech.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN101514152A - Preparation of acetylacetone by converting isopropenyl acetate by segmented temperature control method - Google Patents [patents.google.com]

- 10. Biosynthesis of acetylacetone inspired by its biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pslc.ws [pslc.ws]

- 13. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

Synthesis of Isopropenyl Acetate from Acetone and Ketene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isopropenyl acetate (B1210297) is a valuable chemical intermediate with wide-ranging applications in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.[1][2] This technical guide provides an in-depth overview of the synthesis of isopropenyl acetate from the reaction of acetone (B3395972) and ketene (B1206846), focusing on the underlying reaction mechanism, experimental protocols, and relevant quantitative data.

Reaction Overview

The synthesis of isopropenyl acetate from acetone and ketene is an acid-catalyzed reaction that proceeds via the acetylation of the enol form of acetone.[1][3][4] Ketene, a highly reactive gas, serves as the acetylating agent.[5] The overall transformation can be represented as follows:

CH₃COCH₃ + CH₂=C=O → CH₂=C(CH₃)OCOCH₃

This process is a cornerstone of industrial organic synthesis, offering an efficient route to a versatile enol ester.

Reaction Mechanism

The synthesis is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, p-toluenesulfonic acid, or naphthalenedisulfonic acids.[3][4] The mechanism involves the following key steps:

-

Enolization of Acetone: In the acidic medium, acetone undergoes tautomerization to its enol form, propen-2-ol. This is often the rate-determining step.

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic central carbon of ketene.

-

Proton Transfer: A subsequent proton transfer results in the formation of isopropenyl acetate.

A proposed acid-catalyzed mechanism is detailed below.

Caption: Proposed acid-catalyzed mechanism for the synthesis of isopropenyl acetate.

Quantitative Data

Several studies have reported on the yields and reaction conditions for this synthesis. The following tables summarize key quantitative data from patented industrial processes.

Table 1: Reaction Conditions and Yields with Naphthalenedisulfonic Acid Catalysts

| Catalyst | Acetone (g) | Ketene Rate (g mol/hr) | Duration (hr) | Isopropenyl Acetate (g) | Yield (based on consumed acetone) | Yield (based on absorbed ketene) | Acetone Conversion (%) |

| Naphthalene-1,5-disulfonic acid | 1200 | 1.5 | 14 | 1442 | 92.7% | 90.0% | 75.2% |

| Naphthalene-2,6-disulfonic acid | 1300 | 1.5 | 6.5 | 664 | 94.2% | 90.7% | 31.7% |

| Naphthalene-2,7-disulfonic acid | 1300 | 1.5 | 5.5 | 565 | 94.9% | 92.8% | 26.4% |

| Naphthalene disulfonic acid/acetic anhydride (B1165640) reaction product | 1300 | 1.5 | 6.5 | 589 | 97.1% | 95.2% | 27.2% |

| Naphthalene-1,5-disulfonic acid/ketene reaction product | 1250 | 1.5 | 13.5 | 1552 | 93.6% | 91.3% | 76.9% |

Data sourced from DE934825C.[3]

Experimental Protocols

The synthesis of isopropenyl acetate involves two main stages: the generation of ketene and the subsequent reaction with acetone.

Ketene is a highly reactive and unstable gas that is typically generated in situ for immediate consumption.[5] A common laboratory-scale method involves the pyrolysis of acetone.[5]

Materials:

-

Commercial grade acetone

-

Apparatus as depicted in the experimental workflow diagram below, including a separatory funnel, round-bottomed flask, combustion tube filled with broken porcelain, condenser, and reaction flask.[5]

Procedure:

-

Assemble the apparatus as shown in the workflow diagram.

-

Heat the combustion tube to approximately 650°C using a combustion furnace.[5]

-

Heat the round-bottomed flask containing acetone to boiling using a water bath.[5]

-

Pass water through the condenser to cool it.

-

Add acetone from the separatory funnel to the flask at a rate of 3-4 cc per minute.[5]

-

The acetone vapor passes through the heated combustion tube, where it undergoes pyrolysis to form ketene, along with byproducts such as methane (B114726) and carbon monoxide.

-

The resulting gas mixture is then passed directly into the reaction vessel containing acetone for the synthesis of isopropenyl acetate. Unreacted acetone is condensed and collected.[5]

Materials:

-

Acetone

-

Acid catalyst (e.g., naphthalene-1,5-disulfonic acid)

-

Ketene gas (generated as described above)

-

Reaction vessel equipped with a gas inlet tube, stirrer, and condenser.

Procedure:

-

Charge the reaction vessel with acetone and the acid catalyst (e.g., 5 g of naphthalene-1,5-disulfonic acid in 1200 g of acetone).[3]

-

Heat the reaction mixture to a temperature between 75°C and 85°C.[3]

-

Bubble the ketene gas stream through the heated acetone solution at a controlled rate (e.g., 1.5 g moles of ketene per hour).[3]

-

Condense any unreacted acetone from the effluent gas at -60°C to -70°C and return it to the reaction vessel.[3]

-

After the desired reaction time (e.g., 14 hours), stop the flow of ketene and cool the reaction mixture.

-

A subsequent aging period of the reaction mixture at a temperature of ≥40°C for ≥2 hours can improve the yield of isopropenyl acetate.[4]

-

Neutralize the acid catalyst, for example, with an organic amine.[4]

-

The isopropenyl acetate can then be isolated and purified by fractional distillation.[3]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental setup for ketene generation and the logical flow of the synthesis process.

Caption: Experimental workflow for the generation of ketene and its reaction with acetone.

Caption: Logical relationship of steps in the synthesis and purification of isopropenyl acetate.

References

- 1. researchgate.net [researchgate.net]

- 2. Isopropenyl acetate | C5H8O2 | CID 7916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DE934825C - Process for the preparation of isopropenyl acetate - Google Patents [patents.google.com]

- 4. JPS63159349A - Production of isopropenyl acetate - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

From Precursor to Product: A Technical Guide to the Synthesis of Acetylacetone from Isopropenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the versatile diketone, acetylacetone (B45752), from its precursor, isopropenyl acetate (B1210297). Acetylacetone is a critical building block in the synthesis of pharmaceuticals, heterocycles, and as a ligand in organometallic chemistry. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and mechanistic insights.

Reaction Overview

The conversion of isopropenyl acetate to acetylacetone is primarily achieved through a thermal rearrangement reaction.[1][2] This process involves heating the isopropenyl acetate vapor to high temperatures, typically in the range of 500-600 °C, to induce an intramolecular acyl migration.[3] The reaction can be performed with or without a catalyst, though the use of certain metal catalysts can influence the reaction rate and selectivity.[3]

Physicochemical Properties of Reactant and Product

A clear understanding of the physical and chemical properties of both the starting material and the final product is essential for successful synthesis and purification.

| Property | Isopropenyl Acetate | Acetylacetone |

| Molecular Formula | C₅H₈O₂ | C₅H₈O₂ |

| Molar Mass | 100.12 g/mol | 100.12 g/mol |

| Appearance | Colorless liquid[1] | Colorless liquid |

| Boiling Point | 97 °C[1] | 139 °C |

| Density | 0.909 g/cm³ (at 20 °C)[1] | 0.975 g/cm³ |

| CAS Number | 108-22-5 | 123-54-6 |

Experimental Protocol: Thermal Rearrangement (Industrial Method Adaptation)

While detailed laboratory-scale procedures in peer-reviewed journals are scarce, the following protocol is adapted from established industrial processes and can be scaled down for laboratory use with appropriate safety precautions. This process is typically performed in a continuous flow setup.

3.1. Materials and Equipment

-

Isopropenyl acetate (≥99% purity)

-

High-temperature tube furnace

-

Quartz or V2A stainless steel reactor tube

-

Syringe pump for liquid feed

-

Inert gas supply (Nitrogen or Argon)

-

Condenser with a collection flask (chilled)

-

Fractional distillation apparatus

3.2. Procedure

-

Set up the tube furnace with the reactor tube packed with an inert material like quartz wool to ensure even heat distribution.

-

Purge the system with an inert gas (e.g., Nitrogen) to remove air and moisture.

-

Heat the furnace to the desired reaction temperature (e.g., 520 °C).[2]

-

Using a syringe pump, introduce the isopropenyl acetate vapor into the hot reactor tube at a controlled flow rate. The isopropenyl acetate is fed at atmospheric pressure.[2]

-

The hot reaction gases exiting the furnace are immediately passed through a condenser to quench the reaction. The condenser should be chilled to a low temperature (e.g., with a cold water or glycol circulator) to ensure efficient condensation of the product.

-

Collect the crude liquid product, which will contain acetylacetone, unreacted isopropenyl acetate, and byproducts.

-

The gaseous byproducts, such as carbon monoxide, carbon dioxide, methane, and ketene, are separated from the condensate.[2]

-

Purify the crude acetylacetone by fractional distillation. Collect the fraction boiling at approximately 139 °C.

3.3. Purification of Acetylacetone

An effective method for purifying crude acetylacetone involves the formation of its copper(II) salt, which can be isolated and then decomposed to yield the pure diketone.[4]

-

Dissolve the crude acetylacetone in a suitable solvent.

-

Add a solution of copper(II) acetate. The copper(II) acetylacetonate (B107027) will precipitate.

-

Filter the solid copper(II) acetylacetonate and wash it with water.

-

Suspend the copper(II) acetylacetonate in a mixture of ether and dilute sulfuric acid and shake vigorously in a separatory funnel.

-

Separate the ether layer, which contains the purified acetylacetone.

-

Wash the ether layer with water, dry it over anhydrous sodium sulfate, and remove the ether by distillation.

-

The final purification is achieved by fractional distillation of the residue.

Quantitative Data

The yield and selectivity of the thermal rearrangement are highly dependent on the reaction conditions, particularly the temperature and residence time in the reactor.

| Parameter | Value | Reference |

| Reaction Temperature | 520 °C | [2] |

| Catalyst | None (Thermal) / Metallic Molybdenum | [2][3] |

| Reported Yield | ~45% | [3] |

Spectroscopic Characterization

Confirmation of the precursor and the final product identity and purity is achieved through various spectroscopic techniques.

5.1. Isopropenyl Acetate (Precursor)

-

¹H NMR (CDCl₃, 300 MHz): δ 4.58 (d, J=1.8 Hz, 1H), 4.31 (d, J=1.8 Hz, 1H), 2.15 (s, 3H), 1.98 (s, 3H).

-

¹³C NMR (CDCl₃, 75 MHz): δ 169.1, 153.8, 93.9, 20.6, 20.2.

-

FTIR (neat): ν 1755 (C=O, ester), 1645 (C=C), 1215 (C-O, ester) cm⁻¹.

5.2. Acetylacetone (Product)

Acetylacetone exists as a mixture of keto and enol tautomers. The spectroscopic data reflects the presence of both forms.

-

¹H NMR (CDCl₃): δ 15.45 (s, 1H, enol OH), 5.50 (s, 1H, enol CH), 3.55 (s, 2H, keto CH₂), 2.15 (s, 6H, enol CH₃), 2.00 (s, 6H, keto CH₃).

-

¹³C NMR (CDCl₃): δ 201.2 (keto C=O), 191.1 (enol C=O), 100.4 (enol CH), 58.6 (keto CH₂), 29.9 (keto CH₃), 24.3 (enol CH₃).

-

FTIR (neat): ν 3000-2700 (broad, O-H stretch of enol), 1725 (C=O stretch of keto form), 1610 (C=O and C=C stretch of enol form) cm⁻¹.

-

GC-MS: Molecular ion (M⁺) at m/z = 100, with characteristic fragments at m/z = 85 ([M-CH₃]⁺) and 43 ([CH₃CO]⁺).

Reaction Mechanism and Workflow

The thermal rearrangement of isopropenyl acetate to acetylacetone is believed to proceed through a concerted pericyclic reaction, specifically a[2][2]-sigmatropic rearrangement, analogous to the Claisen rearrangement.

Caption: Proposed reaction mechanism for the thermal rearrangement.

The overall experimental workflow for the synthesis and purification of acetylacetone from isopropenyl acetate is summarized below.

Caption: Experimental workflow from precursor to pure product.

Conclusion

The synthesis of acetylacetone from isopropenyl acetate via thermal rearrangement is a well-established industrial process that can be adapted for laboratory-scale synthesis. Careful control of reaction temperature and efficient purification are key to obtaining a high-purity product. The versatility of acetylacetone as a chemical intermediate makes this synthetic route highly relevant for researchers in various fields, including drug discovery and materials science. This guide provides the foundational knowledge and procedural outlines necessary for the successful synthesis and characterization of this important diketone.

References

A Comprehensive Spectroscopic Analysis of Isopropenyl Acetate

This technical guide provides an in-depth overview of the spectroscopic data for isopropenyl acetate (B1210297), a significant organic compound used as a precursor in the synthesis of acetylacetone (B45752) and in the preparation of other enol acetates. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For isopropenyl acetate, both ¹H and ¹³C NMR spectra are crucial for its characterization.

1.1. ¹H NMR Data

The ¹H NMR spectrum of isopropenyl acetate typically exhibits signals corresponding to the vinyl and methyl protons. The data presented below was acquired in a deuterated chloroform (B151607) (CDCl₃) solvent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.6 | Singlet | 2H | =CH₂ (Vinyl protons) |

| ~2.1 | Singlet | 3H | -C(=O)CH₃ (Acetyl methyl protons) |

| ~1.9 | Singlet | 3H | C(=CH₂)CH₃ (Vinyl methyl protons) |

1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum for isopropenyl acetate in CDCl₃ shows the following peaks[1]:

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Ester carbonyl carbon) |

| ~150 | C =CH₂ (Quaternary vinyl carbon) |

| ~100 | C=C H₂ (Methylene vinyl carbon) |

| ~22 | -C(=O)C H₃ (Acetyl methyl carbon) |

| ~20 | C(=CH₂)C H₃ (Vinyl methyl carbon) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of isopropenyl acetate shows characteristic absorption bands for its ester and alkene functional groups[2][3].

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | =C-H stretch (vinyl) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1200-1300 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of isopropenyl acetate displays a molecular ion peak and several characteristic fragment ions[2].

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 100 | ~5 | [M]⁺ (Molecular ion) |

| 85 | ~15 | [M - CH₃]⁺ |

| 58 | ~16 | [CH₃C(OH)=CH₂]⁺ |

| 43 | 100 | [CH₃CO]⁺ (Base peak) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid samples like isopropenyl acetate.

4.1. NMR Sample Preparation

-

Sample Weighing : Accurately weigh approximately 5-20 mg of the isopropenyl acetate sample for ¹H NMR, and 20-50 mg for ¹³C NMR[4].

-

Solvent Addition : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial[4][5][6].

-

Homogenization : Gently vortex or sonicate the mixture to ensure the sample is fully dissolved[4].

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette[5].

-

Volume Adjustment : Ensure the height of the solution in the NMR tube is between 4 and 5 cm[4][7].

-

Capping and Labeling : Cap the NMR tube securely and label it appropriately before inserting it into the spectrometer.

4.2. IR Spectroscopy Sample Preparation

For a neat liquid sample like isopropenyl acetate, two common methods are:

-

Thin Film Method (Salt Plates) [8][9]:

-

Place a single drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr)[9][10].

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates[10].

-

Mount the "sandwich" plates in the spectrometer's sample holder and acquire the spectrum.

-

After analysis, clean the plates with a suitable dry solvent (e.g., isopropanol (B130326) or acetone) and store them in a desiccator[9][10].

-

-

Attenuated Total Reflectance (ATR) [10][11]:

-

Ensure the ATR crystal surface is clean. Run a background spectrum of the clean, empty crystal.

-

Place a drop of the liquid sample directly onto the ATR crystal.

-

Acquire the IR spectrum. The evanescent wave will penetrate the sample, generating the spectrum[11].

-

Clean the crystal surface thoroughly with a suitable solvent after the measurement.

-

4.3. Mass Spectrometry Sample Preparation (for a Volatile Liquid)

-

Sample Dilution : Prepare a dilute solution of the isopropenyl acetate sample. A typical concentration is around 1 mg/mL in a volatile organic solvent like methanol, acetonitrile, or ethyl acetate[12].

-

Further Dilution : Take an aliquot (e.g., 100 µL) of this stock solution and dilute it further to a final concentration of approximately 10-100 µg/mL in a suitable solvent compatible with the mass spectrometer's ionization source[12].

-

Filtration (if necessary) : If any solid particles are present, the solution must be filtered to prevent clogging the instrument's sample introduction system[12].

-

Transfer to Vial : Transfer the final solution to a 2 mL autosampler vial with a screw cap and a soft septum[12].

-

Analysis : The sample is then introduced into the mass spectrometer, typically via direct infusion or through a chromatographic system like GC-MS.

Visualizations

Diagram 1: Spectroscopic Analysis and Structural Correlation

Caption: Relationship between spectroscopic techniques and derived structural information.

Diagram 2: General Workflow for Spectroscopic Analysis

Caption: A generalized workflow for chemical analysis using spectroscopic methods.

References

- 1. Isopropenyl acetate(108-22-5) 13C NMR spectrum [chemicalbook.com]

- 2. Isopropenyl acetate | C5H8O2 | CID 7916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isopropenyl acetate(108-22-5) IR Spectrum [m.chemicalbook.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. sites.bu.edu [sites.bu.edu]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. homework.study.com [homework.study.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. emeraldcloudlab.com [emeraldcloudlab.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

The Enol Ester Functionality of Isopropenyl Acetate: A Comprehensive Technical Guide to its Chemical Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenyl acetate (B1210297) (IPA) is a versatile and economically significant organic compound, recognized as the acetate ester of the enol tautomer of acetone (B3395972). Its unique structural feature, an enol ester system, confers a distinct chemical reactivity that is leveraged in a multitude of organic transformations. This technical guide provides an in-depth exploration of the chemical reactivity of the enol ester in isopropenyl acetate, with a focus on its applications in acylation, transesterification, polymerization, and rearrangement reactions. The content herein is curated for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of key reaction mechanisms and workflows.

Core Reactivity of the Enol Ester

The reactivity of isopropenyl acetate is fundamentally dictated by the enol ester functional group. This moiety serves as an excellent acyl donor, a feature enhanced by the thermodynamic driving force of the reaction. Upon cleavage of the acyl-oxygen bond, the resulting enol, isopropen-2-ol, rapidly and irreversibly tautomerizes to acetone. This irreversible transformation shifts the reaction equilibrium towards the formation of the acylated product, making isopropenyl acetate a highly efficient reagent.

Key Chemical Transformations

Acylation and Acetylation Reactions

Isopropenyl acetate is widely employed as a "green" acetylating agent for a variety of nucleophiles, including alcohols, phenols, amines, and thiols. The primary advantage of using IPA in these transformations is the formation of acetone as the sole byproduct, which is a relatively benign and easily removable solvent. These reactions can be conducted under catalyst-free conditions or catalyzed by acids, metal complexes, or enzymes.

The acetylation of hydroxyl groups is a common strategy for protection or functionalization in organic synthesis. Isopropenyl acetate serves as an effective reagent for this purpose, often in the presence of a catalyst to enhance the reaction rate.

Experimental Protocol: VOSO₄-Catalyzed O-Acetylation of Thymol

-

Preparation: In a 5 ml round-bottom flask, dissolve 1% of VOSO₄·5H₂O in 1 equivalent of isopropenyl acetate.

-

Reaction Initiation: After 10 minutes, add 1 g of the substrate (e.g., thymol).

-

Reaction Conditions: Maintain the reaction mixture under magnetic stirring at 60°C for 24 hours.

-

Analysis: To monitor the reaction progress, take an aliquot of 4 μL, dilute it in 5 ml of a 10 mM decane (B31447) solution in ethyl acetate, and analyze by GC-MS.

-

Work-up: After completion, add 150 ml of H₂O and extract the aqueous phase with 2 x 100 mL of ethyl acetate. Wash the combined organic phases with 2 x 50 mL of 1 M NaOH solution to remove any unreacted phenol, followed by a wash with water.

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the pure acetylated product.

| Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thymol | 1% VOSO₄·5H₂O | 60 | 24 | ~75 | |

| Carvacrol | 1% VOSO₄·5H₂O | 60 | 24 | ~75 | |

| Octyl alcohol | 1% VOSO₄·5H₂O | 60 | 24 | Lower yields | |

| Cyclohexanol | 1% VOSO₄·5H₂O | 60 | 24 | Lower yields | |

| Benzyl alcohol | 1% VOSO₄·5H₂O | 60 | 24 | Lower yields |

Isopropenyl acetate is also a highly effective reagent for the acetylation of primary and secondary amines, often proceeding in high yields without the need for a catalyst or solvent.

Experimental Protocol: Solvent- and Catalyst-Free N-Acetylation of Benzylamine

-

Reaction Setup: In a sealed vial, mix the amine (1 mmol) with isopropenyl acetate (4 mmol).

-

Reaction Conditions: Heat the mixture at 60°C for 3 hours.

-

Isolation: After the reaction is complete, distill the residual isopropenyl acetate and acetone under reduced pressure directly from the reaction vessel. The crude product can then be analyzed. In most cases, the acetylated product is obtained in high purity without further purification.

| Amine | Molar Ratio (IPA:Amine) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine | 4:1 | 60 | 3 | Quantitative | |

| Various primary amines | 4:1 | 60 | 3 | Excellent | |

| Less hindered secondary amines | 4:1 | 60 | 3 | Very good |

Transesterification Reactions

The transesterification of alcohols with isopropenyl acetate is a facile and irreversible process, widely utilized in organic synthesis. This reaction can be catalyzed by various catalysts, including lipases, which allows for enantioselective transformations.

Enzymatic catalysis with lipases offers a mild and selective method for the acylation of alcohols using isopropenyl acetate as the acyl donor. This approach is particularly valuable for the kinetic resolution of racemic alcohols.

Experimental Protocol: Lipase-Catalyzed Transesterification of a Secondary Alcohol

-

Materials: Use lipase (B570770) from Pseudomonas cepacia immobilized on ceramic particles (PSL-C). Dry all alcohols and isopropenyl acetate over molecular sieves prior to use.

-

Reaction Setup: In a 5 cm³ reaction vial, dissolve the racemic alcohol (0.5 mmol) and isopropenyl acetate (1.0 mmol) in 3 cm³ of toluene.

-

Reaction Initiation: Thermostat the reaction mixture in an oil bath to 40°C. Add 100 mg of lipase (PSL-C) followed by 100 mg of 4 Å molecular sieves.

-

Monitoring: Withdraw samples (100 mm³) at various time intervals and centrifuge to separate the lipase. Dilute the organic layer with solvent and monitor the reaction progress by thin-layer chromatography and gas chromatography for enantiomeric excess analysis.

| Alcohol Substrate | Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (ee) | Reference |

| Secondary Alcohols | Lipase (PSL-C) | Toluene | 40 | Up to 99% | |

| 1-(2-furyl)ethanol | Lipases | Organic Media | RT | Up to 99% |

Polymerization

Isopropenyl acetate can undergo free-radical polymerization, although it exhibits lower reactivity compared to other vinyl monomers. High-pressure conditions have been reported to yield high-molecular-weight polymers.

General Conditions for Emulsion Polymerization

-

Monomers: Isopropenyl acetate, butyl acrylate (B77674) (BA), methyl methacrylate (B99206) (MMA)

-

Initiator: Potassium persulfate (KPS)

-

Surfactant: Anionic surfactant (e.g., Dowfax 2A1)

-

Process: Seeded emulsion polymerization

| IPA content (mol%) | Conversion (%) | Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference |

| 0.2 | High | > 200,000 | 1.01 - 1.03 | |

| 1.0 | Lower | > 200,000 | 1.01 - 1.03 |

Rearrangement to Acetylacetone (B45752)

A significant industrial application of isopropenyl acetate is its thermal rearrangement to produce acetylacetone (2,4-pentanedione), a valuable precursor in the synthesis of various compounds.

Experimental Protocol: Thermal Rearrangement of Isopropenyl Acetate

-

Apparatus: Feed isopropenyl acetate vapor at atmospheric pressure through a V2A steel tube.

-

Reaction Conditions: Maintain the inner temperature of the steel tube at 520°C.

-

Quenching and Isolation: Quench the hot reaction gases, condense, and cool them to 20°C. This separates the gaseous byproducts (carbon monoxide, carbon dioxide, methane, and ketene).

-

Purification: Purify the resulting liquid product by fractional distillation to obtain acetylacetone.

Reaction Mechanisms and Workflows

To visually represent the chemical transformations and experimental processes discussed, the following diagrams have been generated using the DOT language.

An In-depth Technical Guide to the Tautomerism of Isopropenyl Acetate and Acetone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopropenyl acetate (B1210297), the acetate ester of the enol form of acetone (B3395972), represents a stabilized enol tautomer that plays a significant role in organic synthesis. Understanding the tautomeric equilibrium between isopropenyl acetate and its corresponding keto form, acetone, is fundamental to controlling reaction pathways and developing novel synthetic methodologies. This technical guide provides a comprehensive overview of the core principles governing this tautomerism, including the thermodynamics and kinetics of the interconversion. Detailed experimental protocols for the quantitative analysis of this equilibrium are presented, alongside visualizations of the underlying chemical processes.

Introduction: The Keto-Enol Tautomerism of Acetone

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a carbonyl compound) and an enol form (an alcohol adjacent to a double bond). For simple carbonyl compounds like acetone, the equilibrium overwhelmingly favors the more stable keto form.[1] The enol form, prop-1-en-2-ol, is a transient species present in minute quantities under normal conditions.[2]

Isopropenyl acetate can be considered a "trapped" or stabilized form of the acetone enol, where the acidic enolic proton is replaced by an acetyl group.[3] This stabilization allows for the isolation and use of the enol form's reactivity in various chemical transformations. The synthesis of isopropenyl acetate is typically achieved by the reaction of acetone with ketene.[4]

Thermodynamic and Kinetic Data

The tautomeric equilibrium between acetone and its enol form is well-characterized. The following tables summarize key quantitative data from the literature.

Table 1: Thermodynamic Parameters for Acetone Keto-Enol Tautomerism in Aqueous Solution

| Parameter | Value | Reference |

| Equilibrium Constant (Keq = [enol]/[keto]) at 25°C | 4.7 x 10-9 | [5] |

| Gibbs Free Energy Change (ΔG°) at 25°C | +11.4 kcal/mol | Calculated from Keq |

| Enthalpy Change (ΔH°) | 10.31 ± 0.45 kcal/mol | [5] |

| Entropy Change (ΔS°) | -3.5 ± 1.5 cal K-1 mol-1 | [5] |

Table 2: Kinetic Parameters for Acid-Catalyzed Acetone Tautomerism in Aqueous Solution at 25°C

| Parameter | Value | Reference |

| Rate Constant for Enolization (kenol) | 2.79 x 10-5 M-1s-1 | [5] |

| Rate Constant for Ketonization (kketo) | 5.95 x 103 M-1s-1 | [5] |

Catalysis of Tautomerism

The interconversion between the keto and enol forms of acetone is slow in neutral conditions but is readily catalyzed by both acids and bases.

Acid Catalysis

In the presence of an acid, the carbonyl oxygen of acetone is protonated, increasing the acidity of the α-hydrogens. A weak base (such as water) can then deprotonate the α-carbon to form the enol.[6]

Base Catalysis

Under basic conditions, a base directly removes an α-hydrogen from acetone to form a resonance-stabilized enolate ion. Protonation of the enolate oxygen by a proton source (like water) yields the enol.[6]

Experimental Protocols

The study of acetone's keto-enol tautomerism can be approached through various experimental techniques. The following are detailed protocols for two common methods.

NMR Spectroscopy for Equilibrium Constant Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique to quantify the equilibrium between tautomers, provided the rate of interconversion is slow on the NMR timescale.[7] For simple ketones like acetone, the enol concentration is too low to be detected directly. However, for β-dicarbonyl compounds where the enol form is more significant, NMR is an ideal method. The principles can be extended to understand the factors that stabilize enols, such as in isopropenyl acetate.

Protocol:

-

Sample Preparation: Prepare solutions of the compound of interest (e.g., a β-dicarbonyl compound as a model) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) at a concentration of approximately 10-20 mg/mL in NMR tubes.

-

Instrument Setup:

-

Lock and shim the NMR spectrometer using the deuterium (B1214612) signal of the solvent to achieve optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

-

Data Acquisition:

-

Set the spectral width to encompass all proton signals (typically 0-15 ppm).

-

Use a 90° pulse angle.

-

Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and ensure accurate integration.

-

-

Data Analysis:

-

Identify the characteristic signals for the keto and enol tautomers. For a β-dicarbonyl, the keto form will show a methylene (B1212753) (-CH₂-) signal, while the enol will have a vinylic (-CH=) proton and an enolic hydroxyl (-OH) proton.

-

Integrate the area of a well-resolved signal for the keto form (Iketo) and a well-resolved signal for the enol form (Ienol).

-

Calculate the equilibrium constant (Keq) using the formula: Keq = [enol]/[keto] = (Ienol / nenol) / (Iketo / nketo), where n is the number of protons giving rise to the integrated signal.

-

Iodimetry for Kinetic Analysis of Enolization

The rate of enolization of acetone can be determined by monitoring its reaction with iodine in an acidic solution. The reaction is zero-order with respect to iodine, and the rate-determining step is the formation of the enol.

Protocol:

-

Reagent Preparation:

-

Prepare stock solutions of acetone (e.g., 4 M), hydrochloric acid (e.g., 1 M), and iodine (e.g., 0.005 M in KI to form I₃⁻ for solubility).

-

-

Reaction Setup:

-

In an Erlenmeyer flask, mix known volumes of the acetone and hydrochloric acid stock solutions, and deionized water to achieve the desired initial concentrations.

-

The total volume should be kept constant for all runs.

-

-

Initiation and Monitoring:

-

To start the reaction, add a known volume of the iodine stock solution to the flask and immediately start a timer.

-

The disappearance of the yellow-brown color of iodine indicates the completion of the reaction. The time taken for the color to disappear is recorded.

-

The reaction can be monitored more accurately using a spectrophotometer by following the decrease in absorbance at a wavelength where the I₃⁻ ion absorbs (e.g., ~350 nm).

-

-

Data Analysis:

-

The initial rate of reaction is calculated as the initial concentration of iodine divided by the time taken for the color to disappear.

-

By systematically varying the initial concentrations of acetone and acid while keeping the other constant, the order of the reaction with respect to each can be determined.

-

The rate law is expressed as: Rate = k[Acetone]x[H⁺]y. The rate constant, k, can then be calculated.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical processes and experimental workflows.

Caption: Keto-enol tautomerism of acetone.

Caption: Acid-catalyzed enolization of acetone.

References

The Genesis of a Versatile Reagent: An In-depth Technical Guide to the Discovery and History of Isopropenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Isopropenyl acetate (B1210297), a seemingly simple enol ester, holds a significant place in the landscape of organic chemistry. Its journey from a laboratory curiosity to a cornerstone of industrial synthesis is a testament to the relentless pursuit of efficient and versatile chemical transformations. This technical guide delves into the core of isopropenyl acetate's discovery, its historical evolution, and the key experimental protocols that have defined its application.

Physicochemical Properties

A comprehensive understanding of a reagent begins with its fundamental physical and chemical properties. Isopropenyl acetate is a colorless liquid with a characteristic fruity odor. A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₂ | [1] |

| Molar Mass | 100.12 g/mol | [1] |

| Boiling Point | 97 °C | [1] |

| Melting Point | -92.9 °C | [1] |

| Density | 0.9090 g/cm³ (at 20 °C) | [1] |

| Refractive Index (n²⁰/D) | 1.401 | |

| Solubility | Slightly soluble in water; miscible with most organic solvents. | |

| Flash Point | 19 °C |

A Historical Timeline of Discovery and Development

The story of isopropenyl acetate unfolds over several decades, marked by key discoveries that unlocked its synthetic potential.

Key Synthetic Methodologies: Experimental Protocols

The synthesis of isopropenyl acetate has evolved from early laboratory methods to highly optimized industrial processes.

Early Synthesis: The Hennion and Nieuwland Method (1934)

Industrial Production: The Acetone and Ketene Process

The dominant industrial method for producing isopropenyl acetate involves the acid-catalyzed reaction of acetone with ketene.[1] This process is highly efficient and forms the basis of large-scale production.

Experimental Protocol: Acid-Catalyzed Synthesis from Acetone and Ketene

Materials:

-

Acetone (anhydrous)

-

Ketene gas

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Inert solvent (e.g., excess acetone)

Procedure:

-

A solution of the acid catalyst in anhydrous acetone is prepared in a reaction vessel equipped with a gas inlet tube, a stirrer, and a condenser.

-

Ketene gas, typically generated by the pyrolysis of acetic acid or acetone, is bubbled through the acetone solution with vigorous stirring.[2]

-

The reaction is exothermic and the temperature is maintained at a controlled level, typically between 40-60 °C.

-

The progress of the reaction is monitored by techniques such as gas chromatography to determine the consumption of acetone and the formation of isopropenyl acetate.

-

Upon completion, the reaction mixture is neutralized with a suitable base (e.g., sodium acetate) to quench the acid catalyst.

-

The crude isopropenyl acetate is then purified by fractional distillation.

Quantitative Data for Industrial Synthesis:

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sulfuric Acid | 40-50 | 2-4 | >90 | [3] |

| p-Toluenesulfonic Acid | 50-60 | 3-5 | ~95 | [3] |

| Naphthalenedisulfonic acid | ≥50 | ≥2 | High | [4] |

Core Reactions and Mechanisms

The utility of isopropenyl acetate stems from its participation in a variety of important organic reactions.

Mechanism of Formation: Acetone and Ketene

The acid-catalyzed reaction between acetone and ketene proceeds through the formation of an enol intermediate.

Thermal Rearrangement to Acetylacetone

One of the most significant industrial applications of isopropenyl acetate is its thermal rearrangement to produce acetylacetone (2,4-pentanedione).[5] This reaction is typically carried out at high temperatures over a metal catalyst.[2]

Experimental Protocol: Thermal Rearrangement to Acetylacetone

Materials:

-

Isopropenyl acetate

-

Metal catalyst (e.g., on a solid support)

Procedure:

-

Isopropenyl acetate vapor is passed through a heated reactor tube containing the catalyst.

-

The reaction temperature is maintained in the range of 400-600 °C.[6]

-

The product stream, containing acetylacetone and any unreacted starting material, is cooled and condensed.

-

Acetylacetone is then purified by fractional distillation.

Quantitative Data for Thermal Rearrangement:

| Temperature (°C) | Catalyst | Conversion (%) | Selectivity (%) | Reference |

| 500-600 | Molybdenum | ~45 (yield) | - | [2] |

| 480-530 (reaction zone) | - | High | High | [6] |

Mechanism of Rearrangement: The thermal rearrangement is believed to proceed through a concerted pericyclic mechanism, likely a[5][5]-sigmatropic rearrangement (Claisen-type).

Enol Acetate Exchange

Isopropenyl acetate is a valuable reagent for the preparation of other enol acetates from ketones via an acid-catalyzed exchange reaction.[1]

Reaction Workflow:

Conclusion

From its initial synthesis in the early 20th century to its current status as a versatile and indispensable reagent, isopropenyl acetate has played a crucial role in the advancement of organic synthesis. Its industrial production via the elegant reaction of acetone and ketene, and its subsequent transformation into the valuable building block acetylacetone, highlight the ingenuity of chemical process development. For researchers and professionals in drug development and materials science, a thorough understanding of the history, synthesis, and reactivity of isopropenyl acetate provides a powerful tool for the design of novel synthetic strategies and the creation of complex molecular architectures.

References

- 1. Isopropenyl acetate - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of acetylacetone inspired by its biodegradation - PMC [pmc.ncbi.nlm.nih.gov]